Tenofovir Disopropyl Ethyl Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir Disopropyl Ethyl Diester is a chemical compound that serves as an impurity of Tenofovir, an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor. It is primarily used in the preparation of Tenofovir, which is an anti-HIV agent .
Preparation Methods
The synthesis of Tenofovir Disopropyl Ethyl Diester involves several steps, including esterification and the use of specific reagents and conditions. One common method involves the esterification of Tenofovir with appropriate alcohols under acidic conditions . Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the chiral analysis of intermediates .
Chemical Reactions Analysis
Tenofovir Disopropyl Ethyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Tenofovir Disopropyl Ethyl Diester is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of Tenofovir Disoproxil Fumarate, which is a widely used antiretroviral drug for the treatment of HIV and chronic hepatitis B . Additionally, it is used in pharmacokinetic studies to evaluate the bioavailability and stability of Tenofovir derivatives .
Mechanism of Action
The mechanism of action of Tenofovir Disopropyl Ethyl Diester involves its conversion to Tenofovir, which is then phosphorylated to its active form. The active form inhibits the viral reverse transcriptase enzyme, thereby preventing the replication of the virus . This mechanism is crucial for its effectiveness in treating HIV and hepatitis B infections.
Comparison with Similar Compounds
Tenofovir Disopropyl Ethyl Diester is similar to other Tenofovir derivatives, such as Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide. it is unique in its specific esterification and impurity profile . Other similar compounds include:
Tenofovir Disoproxil Fumarate: Used in the treatment of HIV and hepatitis B.
Tenofovir Alafenamide: Known for its improved stability and reduced side effects compared to Tenofovir Disoproxil Fumarate.
This compound stands out due to its specific role as an intermediate and impurity in the synthesis of Tenofovir derivatives, making it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C18H28N5O10P |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21) |
InChI Key |
OXROEIBHDASPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.